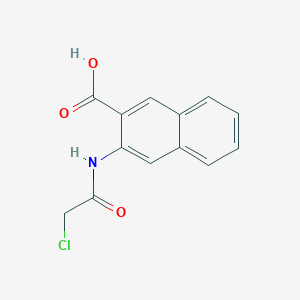
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid
説明
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid (CAAN) is an organic compound with a unique chemical structure that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water and can be synthesized through a variety of methods. CAAN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its mechanism of action. In addition, it has been utilized in laboratory experiments to explore its advantages and limitations.
科学的研究の応用
Chemical Synthesis and Material Science
- A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid : This study presents an improved synthetic route for 3-Cyano-1-naphthalenecarboxylic acid, an intermediate for tachykinin receptor antagonists, highlighting its relevance in pharmaceutical manufacturing (Ashworth et al., 2003).
- Synthesis of MIL-102, a Chromium Carboxylate Metal-Organic Framework : Research on MIL-102 demonstrates its potential in gas storage and separation, showcasing applications in clean energy and environmental remediation (Surblé et al., 2006).
Analytical Chemistry Applications
- Highly Reactive Ultraviolet and Fluorescent Labelling Agent for Carboxylic Acids : The development of a labelling agent for carboxylic acids emphasizes advancements in analytical methodologies, particularly for detecting carboxylic acids in biological samples (Yasaka et al., 1990).
Environmental Studies
- Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) : Research into the anaerobic degradation pathways of PAHs, like naphthalene, sheds light on natural remediation processes for these contaminants in groundwater, with implications for environmental cleanup strategies (Meckenstock et al., 2004).
Biodegradation and Environmental Remediation
- Evidence for Aromatic Ring Reduction in the Biodegradation Pathway of Carboxylated Naphthalene : This study contributes to understanding the microbial breakdown of naphthalene in environments, highlighting the role of carboxylation and ring reduction in the anaerobic biodegradation pathway (Zhang et al., 2004).
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-12(16)15-11-6-9-4-2-1-3-8(9)5-10(11)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXLYMHAHDZFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



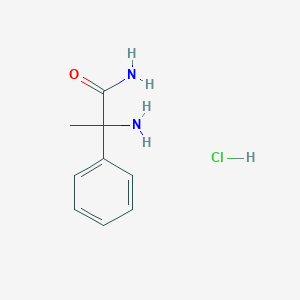
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
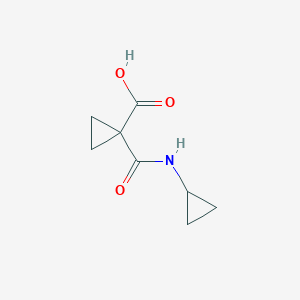
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
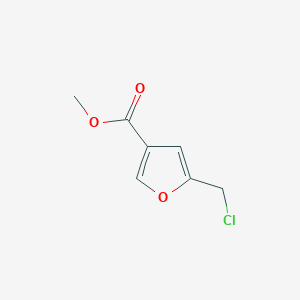
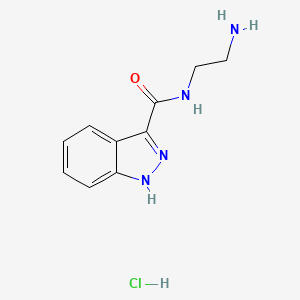

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
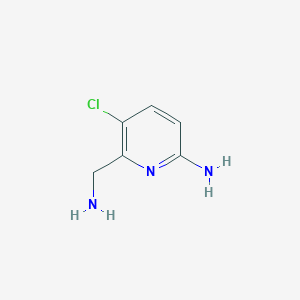

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
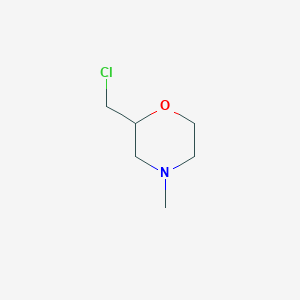
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)